molecular formula C12H14N2O2S B14876808 Methyl 6-(tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylate

Methyl 6-(tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B14876808
M. Wt: 250.32 g/mol
InChI Key: CMJMWQUELLEAJA-UHFFFAOYSA-N
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Description

Methyl 6-(tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylate is a complex organic compound with a unique structure that includes a cyano group, a thioxo group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyridine derivative with tert-butyl isocyanide and a cyano-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Methyl 6-(tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the thioxo group can participate in redox reactions. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl tert-butyl ether: An organic compound used as a fuel additive.

    Butylated hydroxytoluene: A lipophilic organic compound with antioxidant properties.

Uniqueness

Methyl 6-(tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

methyl 6-tert-butyl-3-cyano-2-sulfanylidene-1H-pyridine-4-carboxylate

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)9-5-7(11(15)16-4)8(6-13)10(17)14-9/h5H,1-4H3,(H,14,17)

InChI Key

CMJMWQUELLEAJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=S)N1)C#N)C(=O)OC

Origin of Product

United States

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